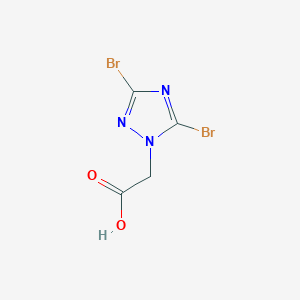
Methyl 2-hydroxy-3-(methylamino)benzoate
Descripción general
Descripción
“Methyl 2-hydroxy-3-(methylamino)benzoate” is a chemical compound with the molecular formula C9H11NO3 . It is a volatile component found in certain mango cultivars . It has a fruity, musty, sweet, neroli, powdery, and phenolic wine odor .
Physical And Chemical Properties Analysis
“Methyl 2-(methylamino)benzoate” has a melting point of 17-19 °C, a boiling point of 256 °C, and a density of 1.126 g/mL at 25 °C . It is miscible in all proportions with ethanol 96%, DMSO, and diethyl ether . Its water solubility is 329.792mg/L at 30℃ .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Derivatives : It's used in the synthesis of 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives and 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates through a magnesium amide-induced sequential conjugate addition/Claisen-type condensation (Kobayashi et al., 2003).
- Hyperbranched Aromatic Polyamide : It was involved in the synthesis of hyperbranched aromatic polyamides, showing significant solubility and physical properties useful in material science (Yang et al., 1999).
- Asymmetric Hydrogenation : Utilized in the highly diastereoselective hydrogenation process to produce intermediates for the synthesis of β-lactam antibiotics (Mashima et al., 1991).
Medical and Biological Research
- Antibacterial Activity : Derivatives of methyl 2-hydroxy-3-(methylamino)benzoate have been synthesized and evaluated for their antibacterial activities against various bacterial strains (Murthy et al., 2011).
- Inhibitors Against Corrosion of Mild Steel : Its derivatives were studied for their potential in inhibiting corrosion of mild steel in acidic media, indicating potential applications in material protection (Arrousse et al., 2021).
Physicochemical Studies
- Physicochemical Properties Study : The compound's derivatives were analyzed for their physico-chemical characteristics, which are important for understanding the relationship between structure and biological activity (Stankovicová et al., 2014).
Miscellaneous Applications
- In Situ Study on Catalysts : The reduction of methyl benzoate and benzoic acid on Y2O3 catalysts was examined, which can be related to studies in catalysis and chemical transformations (King et al., 1982).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-hydroxy-3-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-7-5-3-4-6(8(7)11)9(12)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABRGRHEVUTHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-(methylamino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)





![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)


